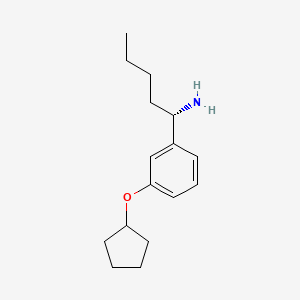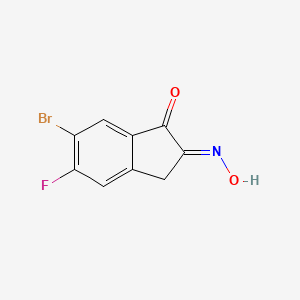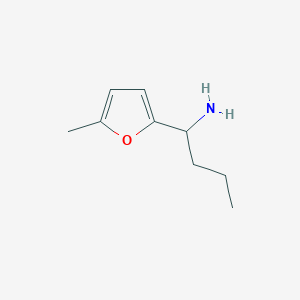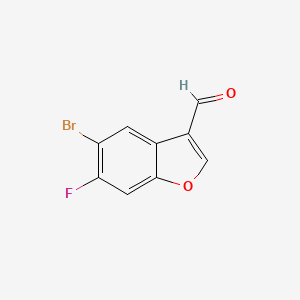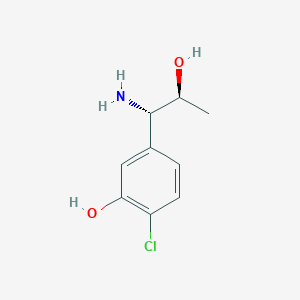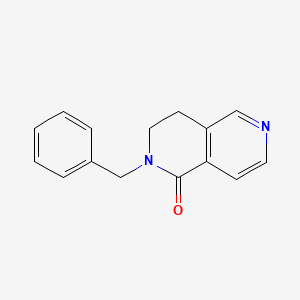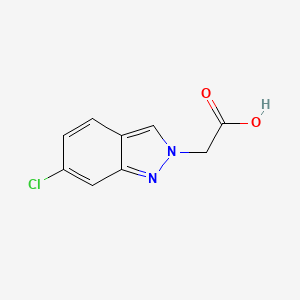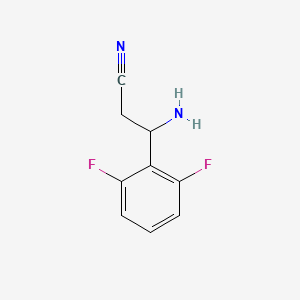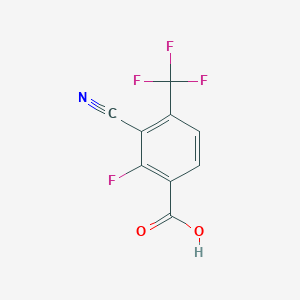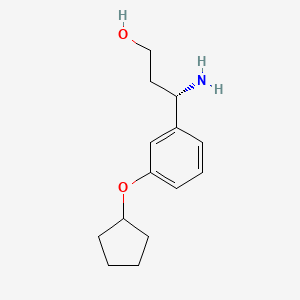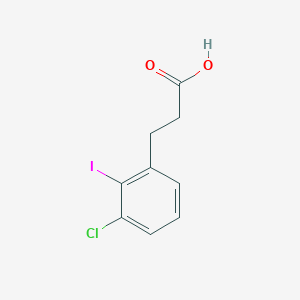
3-(3-Chloro-2-iodophenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chloro-2-iodophenyl)propanoic acid: is an organic compound with the molecular formula C9H8ClIO2 It is a derivative of propanoic acid, where the phenyl ring is substituted with chlorine and iodine atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-2-iodophenyl)propanoic acid typically involves the halogenation of a phenylpropanoic acid derivative. One common method is the iodination of 3-chlorophenylpropanoic acid using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position on the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation, purification, and crystallization steps. The choice of reagents, solvents, and reaction conditions is optimized to achieve high yield and purity of the final product.
化学反应分析
Types of Reactions: 3-(3-Chloro-2-iodophenyl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide (for halogen exchange) or organometallic reagents (for coupling reactions) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation reactions can produce carboxylic acids or ketones.
科学研究应用
Chemistry: In chemistry, 3-(3-Chloro-2-iodophenyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its halogenated phenyl ring makes it a versatile intermediate in organic synthesis.
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It can be used to develop new pharmaceuticals or as a probe to study biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
作用机制
The mechanism of action of 3-(3-Chloro-2-iodophenyl)propanoic acid involves its interaction with specific molecular targets. The halogen atoms on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The propanoic acid moiety can interact with active sites in enzymes, potentially inhibiting or modulating their activity.
相似化合物的比较
- 3-(3-Chloro-2-bromophenyl)propanoic acid
- 3-(3-Chloro-2-fluorophenyl)propanoic acid
- 3-(3-Chloro-2-methylphenyl)propanoic acid
Comparison: Compared to its analogs, 3-(3-Chloro-2-iodophenyl)propanoic acid is unique due to the presence of both chlorine and iodine atoms. This combination can influence its reactivity and binding properties, making it a valuable compound for specific applications where halogen bonding or steric effects are critical.
属性
分子式 |
C9H8ClIO2 |
|---|---|
分子量 |
310.51 g/mol |
IUPAC 名称 |
3-(3-chloro-2-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H8ClIO2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-3H,4-5H2,(H,12,13) |
InChI 键 |
GTMBZQIECGZFGL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)I)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13050420.png)
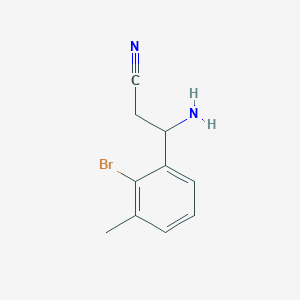
![2-[[(Z)-2-ethoxycarbonyl-3-hydroxybut-2-enylidene]amino]-2-phenylacetic acid](/img/structure/B13050424.png)
